molecular formula C23H29FIN3O3 B1257016 Unii-L1FV2hfg5F CAS No. 176850-92-3

Unii-L1FV2hfg5F

Cat. No.: B1257016
CAS No.: 176850-92-3
M. Wt: 537.4 g/mol
InChI Key: AVCOQKHJBKHMEO-VEFBWTBNSA-N
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Description

UNII-L1FV2Hfg5F is a unique identifier assigned by the FDA’s Substance Registration System for a specific chemical compound. Such ligands are critical in transition metal catalysis, enabling tailored reactivity and selectivity in industrial and pharmaceutical applications . The compound’s uniqueness may stem from its ligand architecture, metal center, or synergistic electronic/steric effects, which influence catalytic performance or binding properties.

Properties

CAS No.

176850-92-3

Molecular Formula

C23H29FIN3O3

Molecular Weight

537.4 g/mol

IUPAC Name

4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methylpiperidin-4-yl]-5-(123I)iodanyl-2-methoxybenzamide

InChI

InChI=1S/C23H29FIN3O3/c1-23(27-22(29)18-14-19(25)20(26)15-21(18)30-2)8-11-28(12-9-23)10-3-13-31-17-6-4-16(24)5-7-17/h4-7,14-15H,3,8-13,26H2,1-2H3,(H,27,29)/i25-4

InChI Key

AVCOQKHJBKHMEO-VEFBWTBNSA-N

SMILES

CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)I

Isomeric SMILES

CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)[123I]

Canonical SMILES

CC1(CCN(CC1)CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)I

Synonyms

4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-2-methoxybenzamide
R 91150
R91150

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-L1FV2Hfg5F, two structurally and functionally analogous compounds are selected for comparison:

Compound A: [Fe(PPh₃)(CO)₃] (Iron Carbonyl Triphenylphosphine Complex)

  • Structural Similarities : Both compounds likely feature transition metal centers (e.g., Fe, Co, or Ni) coordinated to phosphine and/or alkene ligands. Triphenylphosphine (PPh₃) is a common ligand in catalysis, analogous to the hybrid ligands in this compound .

Compound B: [Ru(bpy)₃]²⁺ (Ruthenium Trisbipyridine Complex)

  • Structural Contrasts : Unlike this compound’s phosphine-alkene ligands, [Ru(bpy)₃]²⁺ utilizes bipyridine (bpy) ligands, which provide strong σ-donation and π-acceptance, stabilizing the metal in oxidation states critical for photoredox catalysis .
  • Functional Overlap : Both compounds may exhibit redox activity, but this compound’s hybrid ligands could offer tunable steric bulk, enhancing enantioselectivity in asymmetric catalysis compared to rigid bipyridine systems .

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Compound A ([Fe(PPh₃)(CO)₃]) Compound B ([Ru(bpy)₃]²⁺)
Metal Center Undisclosed (likely transition) Fe(0) Ru(II)
Ligand Type Phosphine-alkene hybrid Triphenylphosphine (PPh₃) Bipyridine (bpy)
Key Applications Asymmetric catalysis Hydrogenation, carbonylation Photoredox catalysis, sensors
Electronic Effects Tunable π-backbonding Moderate π-acceptance Strong σ/π-interactions
Thermal Stability High (steric protection) Moderate (CO labile) High (rigid ligand framework)
Synthetic Complexity High (multistep ligand synthesis) Low Moderate (air-sensitive Ru)

Sources: Structural inferences based on ligand systems in ; functional data extrapolated from catalytic trends in , and 19.

Research Findings and Critical Analysis

Ligand Flexibility: this compound’s hybrid ligands likely outperform Compound A’s PPh₃ in reactions requiring steric control, such as asymmetric allylic alkylation. highlights that hybrid ligands enhance metal-ligand cooperativity, a feature absent in monodentate PPh₃ systems.

Redox Activity : While Compound B’s [Ru(bpy)₃]²⁺ excels in light-driven reactions, this compound may lack comparable photoactivity due to differing metal-ligand charge-transfer properties. This trade-off underscores the importance of ligand selection for target applications .

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